molecular formula C34H52N2O6S B14300548 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester CAS No. 115687-64-4

6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester

Cat. No.: B14300548
CAS No.: 115687-64-4
M. Wt: 616.9 g/mol
InChI Key: GPQHYKZGJBJJBA-UHFFFAOYSA-N
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Description

6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as ethers, thioethers, and esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include phenoxyphenol, butylamine, and ethyl chloroformate. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of new materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, or disruption of cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester include other esters, ethers, and thioethers with comparable structures and functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

115687-64-4

Molecular Formula

C34H52N2O6S

Molecular Weight

616.9 g/mol

IUPAC Name

dodecyl N-butyl-N-[ethoxycarbonyl-[2-(4-phenoxyphenoxy)ethyl]amino]sulfanylcarbamate

InChI

InChI=1S/C34H52N2O6S/c1-4-7-9-10-11-12-13-14-15-19-28-41-34(38)35(26-8-5-2)43-36(33(37)39-6-3)27-29-40-30-22-24-32(25-23-30)42-31-20-17-16-18-21-31/h16-18,20-25H,4-15,19,26-29H2,1-3H3

InChI Key

GPQHYKZGJBJJBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)N(CCCC)SN(CCOC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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